molecular formula C7H10F3NO2 B15312413 Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B15312413
M. Wt: 197.15 g/mol
InChI Key: KVOUPHLGLMKEQJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)3-2-4-11-6/h11H,2-4H2,1H3

InChI Key

KVOUPHLGLMKEQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN1)C(F)(F)F

Origin of Product

United States

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